4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride
Description
4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol; hydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with an ethyl group, a methoxyphenol moiety, and a methylamino linker. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.
Properties
Molecular Formula |
C14H20ClN3O2 |
|---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-3-17-10-12(9-16-17)8-15-7-11-4-5-13(18)14(6-11)19-2;/h4-6,9-10,15,18H,3,7-8H2,1-2H3;1H |
InChI Key |
NDWJNRBSDYWYEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Aminomethylation: The alkylated pyrazole undergoes aminomethylation with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenols.
Scientific Research Applications
4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several pharmacologically active molecules. Below is a comparative analysis based on molecular features, synthesis, and applications:
Table 1: Structural and Functional Comparison
Notes:
- Structural Divergence : The target compound’s pyrazole ring distinguishes it from benzene or bicyclic cores in analogs like phenylephrine or ivabradine. This may confer unique binding affinities, particularly in G protein-coupled receptor (GPCR) interactions .
- Solubility : Hydrochloride salts (common across all compounds) ensure moderate-to-high aqueous solubility, critical for bioavailability .
- Synthesis: Similar to Reference Example 107 (), the target compound likely employs reductive amination or nucleophilic substitution to install the methylamino-pyrazole linkage.
Pharmacological Potential
- GPCR Modulation: Phenylephrine’s α₁-adrenergic activity suggests the methoxyphenol and methylamino groups in the target compound may interact with similar receptors.
Analytical Characterization
- Crystallography : SHELXL () is widely used for refining crystal structures of small molecules, applicable to verifying the target compound’s conformation.
- LCMS/HPLC : As seen in , LCMS (m/z 411 [M+H]⁺) and HPLC retention times are standard for purity assessment.
Critical Notes and Limitations
Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence; comparisons rely on structural analogs.
Receptor Specificity : The pyrazole ring may alter receptor binding compared to benzene-based agonists (e.g., phenylephrine) .
Synthetic Challenges : Steric hindrance from the ethylpyrazole group could complicate synthesis, requiring optimized conditions akin to .
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